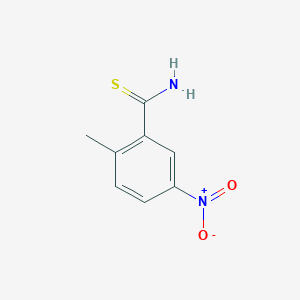
3-(4-hydroxyphenyl)-1-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Hydroxyphenethyl)benzaldehyde: is an organic compound that features both an aldehyde and a phenolic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Phenol and Chloroform Reaction: One common method involves the reaction of phenol with chloroform in the presence of a base, leading to the formation of hydroxybenzal chlorides.
Industrial Production Methods: Industrial production often relies on the chemical synthesis route due to its scalability and cost-effectiveness. The process typically involves the oxidation of toluene derivatives or the retroaldol reaction of cinnamaldehyde .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenolic group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in the synthesis of metal complexes for catalytic applications.
Biology:
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various pathogens.
Medicine:
Anticancer Properties: Research indicates its potential in inhibiting cancer cell growth due to its ability to induce apoptosis and inhibit cell proliferation.
Industry:
Flavoring Agent: It is used in the food industry for its almond-like aroma.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Apoptosis Induction: It activates pathways that lead to programmed cell death in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in microbial growth.
Comparación Con Compuestos Similares
4-Hydroxybenzaldehyde: Shares the phenolic and aldehyde groups but lacks the ethyl linkage.
Vanillin: Contains a methoxy group instead of the ethyl linkage.
Cinnamaldehyde: Features a similar aldehyde group but with a different aromatic structure.
Uniqueness: Alpha-(4-Hydroxyphenethyl)benzaldehyde is unique due to its combination of phenolic and aldehyde groups with an ethyl linkage, providing distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
17791-25-2 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,16H,8,11H2 |
Clave InChI |
WYRIUKIUHKMEJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

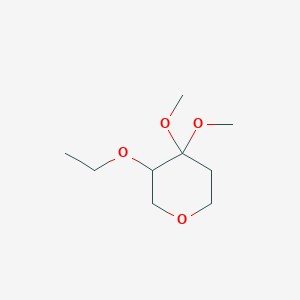
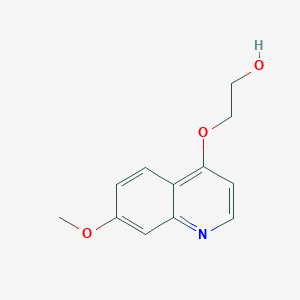
![Benzenesulfonamide, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B8721819.png)


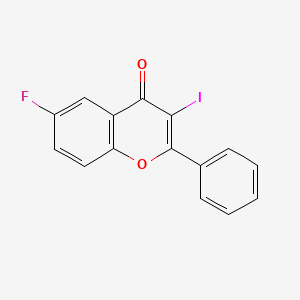
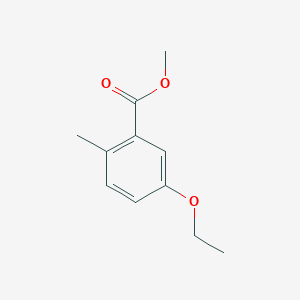
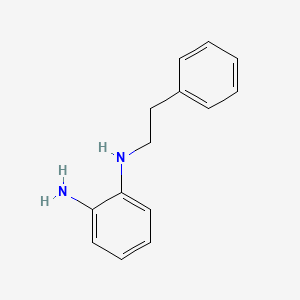
![6-Fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8721879.png)

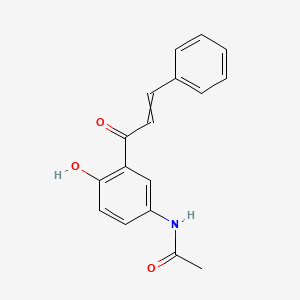
![6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine](/img/structure/B8721907.png)
